molecular formula C6H13ClN2O B6160818 (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride CAS No. 2230901-13-8

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B6160818
CAS No.: 2230901-13-8
M. Wt: 164.6
InChI Key:
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Description

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a chemical compound that belongs to the class of pyrrolidinones. This compound is characterized by a pyrrolidinone ring with an aminoethyl substituent at the 5-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-pyrrolidone with ethylenediamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidinones.

Scientific Research Applications

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with similar structural features.

    Pyrrolidinone: The parent compound without the aminoethyl substituent.

    2-Aminopyrimidine: A related compound with a different heterocyclic structure.

Uniqueness

(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of both an amino and a carbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

2230901-13-8

Molecular Formula

C6H13ClN2O

Molecular Weight

164.6

Purity

95

Origin of Product

United States

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